Picibanil

Description

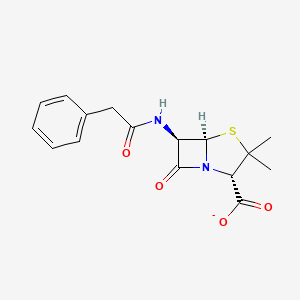

Structure

3D Structure

Properties

CAS No. |

54836-26-9 |

|---|---|

Molecular Formula |

C16H17N2O4S- |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/p-1/t11-,12+,14-/m1/s1 |

InChI Key |

JGSARLDLIJGVTE-MBNYWOFBSA-M |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C |

Origin of Product |

United States |

Foundational & Exploratory

Picibanil (OK-432): A Deep Dive into its Mechanism of Action in Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Picibanil (B1221077) (OK-432), a lyophilized preparation of the Su strain of Streptococcus pyogenes, has been a cornerstone of cancer immunotherapy in Japan for decades. Its potent anti-tumor effects are not a result of direct cytotoxicity, but rather a complex and multifaceted stimulation of the host's innate and adaptive immune systems. This technical guide synthesizes the current understanding of this compound's mechanism of action, providing detailed insights into its cellular and molecular targets, the signaling cascades it initiates, and the resulting anti-tumor immune response. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development, offering a granular view of the experimental evidence that underpins our knowledge of this important immunotherapeutic agent.

Core Mechanism: Broad-Spectrum Immune Activation

This compound's primary mechanism of action is the induction of a robust inflammatory response within the tumor microenvironment and systemically. This is achieved through the activation of a wide range of immune cells, orchestrated by a cascade of cytokines and chemokines. The key events are:

-

Recognition by Pattern Recognition Receptors (PRRs): As a bacterial product, this compound's components are recognized by PRRs on immune cells, with Toll-like Receptor 4 (TLR4) and its co-receptor MD2 playing a crucial role.[1][2][3] This initial recognition is the critical first step in initiating the downstream immune cascade.

-

Activation of Innate Immunity: this compound potently activates key players of the innate immune system:

-

Dendritic Cells (DCs): It induces the maturation of DCs, enhancing their expression of co-stimulatory molecules (CD40, CD80, CD86), MHC molecules (HLA-DR), and adhesion molecules (ICAM-1).[1][2] This maturation is pivotal for effective antigen presentation to T cells.

-

Natural Killer (NK) Cells: this compound is a powerful activator of NK cells, augmenting their cytotoxic activity against tumor cells.[4][5][6] This is mediated in part by the release of NK cell activating factor (NKAF).[4]

-

Macrophages and Neutrophils: It stimulates the recruitment and activation of macrophages and neutrophils, which contribute to the anti-tumor response through phagocytosis, release of cytotoxic mediators, and production of inflammatory cytokines.[7]

-

-

Induction of a Pro-inflammatory Cytokine Milieu: A hallmark of this compound's action is the induction of a broad spectrum of cytokines, which orchestrate the anti-tumor response.[1][3][6] These include:

-

Bridging to Adaptive Immunity: By activating DCs and promoting a Th1-polarizing cytokine environment (characterized by high levels of IL-12 and IFN-γ), this compound effectively bridges the innate and adaptive immune responses.[1] This leads to the induction of tumor-specific cytotoxic T lymphocytes (CTLs).[6]

-

Other Anti-Tumor Effects: this compound has also been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow.[6]

Data Presentation: Quantitative Insights into this compound's Effects

The following tables summarize key quantitative data from preclinical and clinical studies, providing a clearer picture of this compound's immunomodulatory and therapeutic efficacy.

Table 1: Cytokine Induction by this compound-Stimulated Mononuclear Cells

| Cytokine | Concentration (pg/ml) | Experimental System | Reference |

| IL-8 | 1567 +/- 145 | Supernatants from OK-432-stimulated human monocytes | [7] |

| TNF-α | 2105 +/- 152 | Supernatants from OK-432-stimulated human monocytes | [7] |

| IL-1β | 180 +/- 22 | Supernatants from OK-432-stimulated human monocytes | [7] |

| Leukotriene B4 | 800 +/- 45 | Supernatants from OK-432-stimulated human monocytes | [7] |

Table 2: Clinical Efficacy of this compound in Cancer Therapy

| Cancer Type | Treatment Regimen | Efficacy Readout | Outcome | Reference |

| Non-Small Cell Lung Cancer | Adjuvant immunochemotherapy with OK-432 | 5-year survival rate | 51.2% (OK-432 group) vs. 43.7% (chemotherapy alone) | [9] |

| Advanced Cancer | Intratumoral OK-432 injection | Partial Response Rate | 9.7% (3 out of 31 evaluable patients) | [10] |

| Peritoneal Carcinomatosis (Rat Model) | Intraperitoneal OK-432 (0.5 KE/animal) | Median Survival Time | 17 days (OK-432) vs. 14 days (saline) | [11] |

| Uterine Cervical Carcinoma (Stage II without lymph node metastasis) | Adjuvant OK-432 | 5-year disease-free rate | Significantly higher in the OK-432 group | [12] |

Table 3: Cellular Responses to this compound Treatment

| Cell Type | Parameter Measured | Observation | Experimental System | Reference |

| Tumor-Infiltrating Lymphocytes (TILs) | Overall TIL number | >300% increase compared to controls on day 10 of culture | In vivo mouse model, intravenous OK-432 | [13] |

| Intracystic White Blood Cells (Lymphangioma) | Neutrophil percentage | Increased to 72% on day 1 post-injection | Human patients with cystic lymphangioma | [14] |

| Intracystic White Blood Cells (Lymphangioma) | Macrophage percentage | Increased to 21% on day 1 post-injection | Human patients with cystic lymphangioma | [14] |

| Intracystic White Blood Cells (Lymphangioma) | Lymphocyte percentage | Increased to 72% on day 4 post-injection | Human patients with cystic lymphangioma | [14] |

Experimental Protocols: Methodologies for Key Experiments

Understanding the experimental context is crucial for interpreting the data. Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: In Vitro Cytokine Induction Assay

-

Objective: To quantify the induction of cytokines by this compound in human peripheral blood mononuclear cells (PBMCs).

-

Cell Isolation: PBMCs are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: PBMCs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Stimulation: Cells are stimulated with various concentrations of this compound (e.g., 0.1 KE/ml) for a specified time period (e.g., 24-48 hours).[7]

-

Cytokine Measurement: Culture supernatants are collected, and cytokine concentrations (e.g., IL-8, TNF-α, IL-1β) are measured using enzyme-linked immunosorbent assay (ELISA) kits specific for each cytokine.[7]

-

mRNA Analysis: To assess gene expression, total RNA is extracted from the stimulated cells, and quantitative real-time PCR (qRT-PCR) is performed for target cytokine genes.[7]

Protocol 2: In Vivo Tumor Growth Inhibition Studies in Murine Models

-

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse tumor model.[15]

-

Animal Model: Syngeneic mouse models are commonly used, for example, C3H/He mice with methylcholanthrene-induced fibrosarcoma.[15]

-

Tumor Inoculation: A known number of tumor cells are injected subcutaneously or intraperitoneally into the mice.[11]

-

Treatment Regimen: this compound treatment is initiated at a specified time point after tumor inoculation. The dosage, route of administration (e.g., intratumoral, intraperitoneal, intravenous), and frequency of administration are key variables. For example, daily administration for 7 days post-tumor inoculation.[11][15]

-

Efficacy Assessment: Tumor growth is monitored regularly by measuring tumor volume with calipers. Animal survival is also a key endpoint.[11][15]

-

Immunological Monitoring: At the end of the experiment, or at various time points, spleen, lymph nodes, and tumors can be harvested to analyze immune cell populations by flow cytometry and to assess the cytotoxic activity of immune cells in vitro.[5]

Protocol 3: Assessment of Natural Killer (NK) Cell Activity

-

Objective: To measure the effect of this compound on the cytotoxic activity of NK cells.

-

Effector Cell Preparation: Splenocytes or peripheral blood lymphocytes are isolated from mice or humans, respectively. These cells are then incubated with or without this compound for a defined period to activate NK cells.[4]

-

Target Cell Labeling: NK-sensitive target cells (e.g., YAC-1 or K562) are labeled with a radioactive isotope, typically 51Cr.

-

Cytotoxicity Assay: The activated effector cells are co-cultured with the labeled target cells at various effector-to-target ratios for a few hours (e.g., 4 hours).

-

Measurement of Lysis: The amount of 51Cr released into the supernatant, which is proportional to the number of lysed target cells, is measured using a gamma counter. The percentage of specific lysis is then calculated.

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.

Caption: this compound signaling cascade via TLR4.

Caption: In vivo tumor growth inhibition workflow.

Caption: Overview of this compound-induced anti-tumor immunity.

Conclusion

This compound (OK-432) is a potent immunotherapeutic agent that orchestrates a complex and powerful anti-tumor response. Its mechanism of action is a testament to the efficacy of harnessing the body's own immune system to fight cancer. By activating a broad range of immune cells and inducing a robust pro-inflammatory cytokine milieu, this compound creates a hostile environment for tumor growth and survival. The detailed data and experimental protocols provided in this guide offer a solid foundation for further research into this fascinating molecule and for the development of novel immunotherapeutic strategies. A thorough understanding of this compound's multifaceted mechanism is essential for optimizing its clinical use and for designing the next generation of cancer immunotherapies.

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. Biological effect of OK-432 (this compound) and possible application to dendritic cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Natural killer (NK) cell activating factor released from murine thymocytes stimulated with an anti-tumor streptococcal preparation, OK-432 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of activated natural killer cells from murine spleen cells primed in vivo and subsequently challenged in vitro with the streptococcal preparation OK432 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Effect of this compound (OK432) on neutrophil-mediated antitumor activity: implication of monocyte-derived neutrophil-activating factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phase IB trial of this compound (OK-432) as an immunomodulator in patients with resected high-risk melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Meta-analysis of adjuvant immunochemotherapy using OK-432 in patients with resected non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The clinical efficacy of intratumoral OK-432 administration in advanced cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of immunotherapeutic activity of OK-432 in the treatment of peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Randomised study of immunotherapy with OK-432 in uterine cervical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vivo administration of this compound (OK-432) prior to tumor harvest leads to an enhancement of tumor-infiltrating lymphocyte (TIL) cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. OK-432 therapy for lymphangioma in children: why and how does it work? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Cellular Targets of Picibanil (OK-432) in the Tumor Microenvironment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Picibanil (B1221077) (OK-432), a lyophilized preparation of the Su strain of Streptococcus pyogenes, has been utilized as a potent immunotherapeutic agent. Its efficacy in cancer therapy is attributed to its multifaceted interactions with the host immune system, particularly within the tumor microenvironment (TME). This document provides a comprehensive technical overview of the primary cellular targets of this compound, the quantitative effects on these cells, detailed experimental protocols for their assessment, and the key signaling pathways involved in its mechanism of action. By activating a broad spectrum of immune cells and inducing a robust cytokine cascade, this compound re-engineers the TME from an immunosuppressive to an immunostimulatory state, facilitating tumor regression.

Cellular Targets and Immunomodulatory Effects

This compound orchestrates a complex, multi-cellular anti-tumor response by directly and indirectly activating key components of both the innate and adaptive immune systems. Upon administration, it acts as a powerful immunomodulator, transforming the TME into a hostile environment for cancer cells. The principal cellular targets of this compound include dendritic cells (DCs), macrophages, natural killer (NK) cells, and T lymphocytes.[1]

Dendritic Cells (DCs)

Dendritic cells are critical antigen-presenting cells (APCs) that bridge innate and adaptive immunity. This compound is a potent inducer of DC maturation.[2] This process is characterized by the upregulation of co-stimulatory molecules and the secretion of pro-inflammatory cytokines, which are essential for the priming of tumor-specific T cell responses.

Macrophages

Macrophages, another key component of the TME, are also significantly influenced by this compound. It can activate macrophages to exert tumoricidal effects.[3] this compound-activated macrophages exhibit enhanced phagocytic activity and produce a variety of anti-tumor molecules, including nitric oxide and pro-inflammatory cytokines.

Natural Killer (NK) Cells

Natural killer cells are cytotoxic lymphocytes of the innate immune system that can directly lyse tumor cells. This compound is a well-documented activator of NK cells, enhancing their cytotoxic capabilities against malignant cells.[4]

T Lymphocytes

By promoting the maturation and function of APCs like DCs and macrophages, this compound indirectly stimulates T lymphocyte responses. This leads to the proliferation and activation of cytotoxic T lymphocytes (CTLs) that can recognize and eliminate tumor cells.[1]

Data Presentation: Quantitative Effects of this compound

The immunomodulatory effects of this compound have been quantified in various preclinical and clinical studies. The following tables summarize key quantitative data on the impact of this compound on immune cell populations and cytokine production.

Table 1: Effect of this compound (OK-432) on Immune Cell Populations

| Cell Type | Effect | Quantitative Change | Experimental Model | Reference |

| Tumor-Infiltrating Lymphocytes (TILs) | Increased Number | >300% increase in overall TIL number compared to controls on day 10 of culture | Murine colon adenocarcinoma | [5] |

| NK Cells (CD56+) | Increased Number | Significant increase in CD56+ cells | Human cystic lymphangioma | |

| T Cells (CD3+) | Increased Number | Significant increase in CD3+ cells | Human cystic lymphangioma | |

| Macrophages | Increased Infiltration | Significant increase in macrophage infiltration | Murine tumors | [3] |

| Lymphocytes | Restoration of Counts | Restoration to >1,500/microliter in patients with advanced cancer | Human cancer patients | [6] |

Table 2: this compound (OK-432)-Induced Cytokine Production

| Cytokine | Cell Source | Fold Increase/Concentration | Experimental Condition | Reference |

| TNF-α | Monocytes/Macrophages | 2105 +/- 152 pg/ml | In vitro stimulation of human monocytes | |

| IL-8 | Monocytes/Macrophages | 1567 +/- 145 pg/ml | In vitro stimulation of human monocytes | |

| IL-1β | Monocytes/Macrophages | 180 +/- 22 pg/ml | In vitro stimulation of human monocytes | |

| IL-12 | Dendritic Cells, Macrophages | Potent induction | In vitro stimulation of murine splenocytes and human PBMCs | |

| IFN-γ | T Cells, NK Cells | Dose-dependent reversal of deficit | In vitro stimulation of PBMCs from melanoma patients |

Table 3: Enhancement of NK Cell Cytotoxicity by this compound (OK-432)

| Target Cell Line | Effector:Target Ratio | % Cytotoxicity (Control) | % Cytotoxicity (this compound-treated) | Reference |

| YAC-1 Lymphoma | Not specified | - | 3-4 times higher than controls | [5] |

| MDA-MB-231 | 10:1 | ~80% | ~100% | [7] |

| MDA-MB-231 | 5:1 | ~37% | ~55% | [7] |

| MDA-MB-231 | 2:1 | ~36% | ~42% | [7] |

| MDA-MB-231 | 1:1 | ~24% | ~27% | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound's effects on its cellular targets.

Protocol: Maturation of Monocyte-Derived Dendritic Cells (DCs)

This protocol outlines the steps to induce DC maturation using this compound and assess the upregulation of surface markers by flow cytometry.

Materials:

-

Peripheral blood mononuclear cells (PBMCs)

-

Ficoll-Paque

-

Complete RPMI 1640 medium (supplemented with 10% FBS, penicillin/streptomycin)

-

Recombinant human GM-CSF and IL-4

-

This compound (OK-432)

-

Fluorescently-labeled antibodies against CD11c, HLA-DR, CD80, CD83, CD86

-

Flow cytometer

Procedure:

-

Isolation of Monocytes: Isolate PBMCs from healthy donor blood by Ficoll-Paque density gradient centrifugation. Enrich for monocytes using plastic adherence or magnetic-activated cell sorting (MACS) for CD14+ cells.

-

Generation of Immature DCs: Culture monocytes in complete RPMI 1640 medium supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 50 ng/mL) for 5-7 days.

-

DC Maturation: On day 5 or 6, harvest immature DCs and re-plate at a density of 1 x 10^6 cells/mL. Add this compound to a final concentration of 0.1 KE/mL.

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Flow Cytometry Staining:

-

Harvest the DCs and wash with PBS containing 2% FBS.

-

Resuspend the cells in staining buffer and incubate with a cocktail of fluorescently-labeled antibodies (e.g., anti-CD11c, -HLA-DR, -CD80, -CD83, -CD86) for 30 minutes at 4°C in the dark.

-

Wash the cells twice with staining buffer.

-

Resuspend the cells in a suitable buffer for flow cytometry.

-

-

Data Acquisition and Analysis: Acquire data on a flow cytometer. Gate on the CD11c+ DC population and analyze the expression levels (Mean Fluorescence Intensity) of maturation markers (HLA-DR, CD80, CD83, CD86).

Protocol: Assessment of Macrophage Activation

This protocol describes the assessment of macrophage activation by measuring the production of nitric oxide (NO), a key effector molecule.

Materials:

-

Peritoneal or bone marrow-derived macrophages

-

Complete RPMI 1640 medium

-

This compound (OK-432)

-

Lipopolysaccharide (LPS) as a positive control

-

Griess Reagent System

-

96-well plate

-

Spectrophotometer

Procedure:

-

Macrophage Isolation and Culture: Isolate macrophages from the peritoneal cavity or bone marrow of mice and plate them in a 96-well plate at a density of 1 x 10^5 cells/well. Allow cells to adhere overnight.

-

Stimulation: Remove the medium and replace it with fresh medium containing this compound (e.g., 0.01-0.1 KE/mL) or LPS (e.g., 1 µg/mL). Include an unstimulated control.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Nitrite (B80452) Measurement (Griess Assay):

-

Collect 50 µL of culture supernatant from each well.

-

Add 50 µL of Sulfanilamide solution (from Griess Reagent System) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of NED solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the nitrite concentration in the samples using a standard curve generated with known concentrations of sodium nitrite. An increase in nitrite concentration indicates macrophage activation.

Protocol: NK Cell Cytotoxicity Assay (Chromium-51 Release Assay)

This protocol details the classic 51Cr release assay to measure the cytotoxic activity of NK cells enhanced by this compound.

Materials:

-

Effector cells: NK cells isolated from PBMCs, stimulated with this compound.

-

Target cells: A tumor cell line sensitive to NK cell-mediated lysis (e.g., K562).

-

Sodium Chromate (51Cr).

-

Complete RPMI 1640 medium.

-

Fetal Bovine Serum (FBS).

-

96-well U-bottom plate.

-

Gamma counter.

-

Triton X-100 or similar detergent.

Procedure:

-

Effector Cell Preparation: Isolate NK cells from PBMCs and culture them in the presence of this compound (e.g., 0.1 KE/mL) and a low dose of IL-2 for 24-48 hours to enhance their cytotoxic activity.

-

Target Cell Labeling:

-

Resuspend 1 x 10^6 target cells in 100 µL of medium and add 100 µCi of 51Cr.

-

Incubate for 1-2 hours at 37°C, mixing gently every 15 minutes.

-

Wash the labeled target cells three times with a large volume of medium to remove excess 51Cr.

-

Resuspend the cells in fresh medium and adjust the concentration.

-

-

Cytotoxicity Assay:

-

Plate the 51Cr-labeled target cells at 1 x 10^4 cells/well in a 96-well U-bottom plate.

-

Add the effector NK cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

-

Set up control wells:

-

Spontaneous release: Target cells with medium only.

-

Maximum release: Target cells with medium containing 1% Triton X-100.

-

-

Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-to-cell contact.

-

Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

-

-

Measurement of 51Cr Release:

-

Centrifuge the plate at 500 x g for 5 minutes.

-

Carefully collect 100 µL of supernatant from each well and transfer to tubes suitable for gamma counting.

-

Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter.

-

-

Data Analysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Signaling Pathways and Mechanisms of Action

The immunomodulatory effects of this compound are initiated through the activation of specific signaling pathways, primarily involving pattern recognition receptors (PRRs) on immune cells.

Toll-Like Receptor 4 (TLR4) Signaling in Macrophages and DCs

This compound is recognized by the immune system as a bacterial component, and its mechanism of action involves engagement with Toll-like Receptor 4 (TLR4) on APCs like macrophages and dendritic cells.[2] This interaction triggers downstream signaling cascades that are crucial for the activation of these cells.[8]

The activation of TLR4 by this compound initiates a signaling cascade that can proceed through two main pathways: the MyD88-dependent and the TRIF-dependent pathways.

-

MyD88-Dependent Pathway: This pathway leads to the activation of the transcription factor NF-κB, which is a master regulator of pro-inflammatory gene expression.[9][10] Activation of NF-κB results in the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[11] This pathway also activates mitogen-activated protein kinases (MAPKs), including p38, which further contribute to the inflammatory response.[12]

-

TRIF-Dependent Pathway: This pathway leads to the activation of the transcription factor IRF3, which is essential for the production of type I interferons (IFN-α/β).

The combined activation of these pathways by this compound results in a potent pro-inflammatory and anti-tumor microenvironment.

Experimental Workflow for Assessing this compound's Effects

The following diagram illustrates a typical experimental workflow to investigate the cellular and molecular effects of this compound on immune cells within the tumor microenvironment.

Conclusion

This compound (OK-432) is a potent immunotherapeutic agent that exerts its anti-tumor effects by modulating the tumor microenvironment. It activates a diverse range of immune cells, including dendritic cells, macrophages, NK cells, and T lymphocytes, leading to a robust anti-tumor immune response. The activation of these cellular targets is driven by specific signaling pathways, with TLR4 playing a central role. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in oncology. A thorough understanding of its cellular and molecular mechanisms of action is paramount for the design of effective combination therapies and the identification of predictive biomarkers for patient response.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Biological effect of OK-432 (this compound) and possible application to dendritic cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activated macrophages are responsible for the tumor-inhibitory effect in mice receiving intravenous injection of OK-432 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synergistic actions of this compound (OK-432) on recombinant interleukin-2 induction of tumor-infiltrating lymphocyte expansion, cytotoxicity, and phenotypic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical studies on cell-mediated immunity in patients with malignant disease. I. Effect of immunotherapy with OK-432 on lymphocyte subpopulation and phytomitogen responsiveness in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. clinmedjournals.org [clinmedjournals.org]

- 8. [Analysis of the immuno-activation mechanism of OK-432--phagocytosis, release of active components and TLR4 signaling] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Network Viewer for NDEx [ndexbio.org]

- 11. researchgate.net [researchgate.net]

- 12. p38 MAPK-inhibited dendritic cells induce superior antitumor immune responses and overcome regulatory T cell-mediated immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Picibanil-Induced Cytokine Production and Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Picibanil (OK-432), a lyophilized preparation of the Su strain of Streptococcus pyogenes, is a potent immunomodulatory agent that has been utilized in clinical practice, particularly in the treatment of lymphatic malformations and as an adjunct in cancer immunotherapy.[1][2][3] Its therapeutic efficacy is largely attributed to its ability to induce a robust and broad-spectrum cytokine response, which orchestrates both innate and adaptive immunity.[3][4] This technical guide provides a comprehensive overview of the cytokine production and profile induced by this compound, details the underlying signaling pathways, and presents key experimental protocols for its study.

Mechanism of Action: A Multi-faceted Immune Stimulation

This compound's immunomodulatory effects are initiated through its recognition by the host's innate immune system. The primary mechanism involves the activation of antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages, which are pivotal in initiating and shaping the subsequent immune response.[1][5]

The process begins with the phagocytosis of the whole-bacterial preparation by APCs.[1] Following internalization, active components of this compound are released within the cell. One such identified active component is OK-PSA.[1] These components are then recognized by pattern recognition receptors (PRRs), with Toll-like receptor 4 (TLR4) playing a crucial role.[1][3] The engagement of TLR4 triggers downstream signaling cascades, leading to the activation of key transcription factors and the subsequent expression of a wide array of cytokine genes.[1][6]

This compound-Induced Cytokine Profile

This compound induces a diverse range of cytokines, indicative of a broad-based activation of the immune system. The cytokine profile is heavily skewed towards a T helper 1 (Th1) type response, which is critical for anti-tumor and anti-viral immunity.

Key Cytokines Induced by this compound

-

Pro-inflammatory Cytokines: this compound is a potent inducer of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1] These cytokines contribute to the initial inflammatory response at the site of administration and play a role in the recruitment and activation of other immune cells.

-

Th1-polarizing Cytokines: A hallmark of this compound's activity is the induction of IL-12.[6][7] IL-12 is a critical cytokine for the differentiation of naive T cells into Th1 cells and for the activation of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs).

-

Effector Cytokines: The Th1-polarized response leads to the production of high levels of Interferon-gamma (IFN-γ).[8] IFN-γ has pleiotropic effects, including the activation of macrophages, enhancement of antigen presentation, and direct anti-proliferative effects on some tumor cells.

-

Chemokines: this compound also stimulates the production of chemokines like Interleukin-8 (IL-8) and IP-10, which are involved in the trafficking of immune cells to the site of inflammation.[6][8]

Quantitative Data on Cytokine Production

The following tables summarize quantitative data on cytokine production induced by this compound from various in vitro and in vivo studies. It is important to note that experimental conditions such as cell type, this compound concentration, and incubation time vary between studies, which can influence the absolute cytokine levels.

| Cytokine | Cell Type | This compound Concentration | Incubation Time | Cytokine Level | Reference |

| TNF-α | Human Mononuclear Cells | 0.1 KE/mL | 9 days | Elevated | [4] |

| TNF-α | Human Monocytes | 0.1 KE/mL | Not Specified | 2105 ± 152 pg/mL | |

| IL-1β | Human Monocytes | 0.1 KE/mL | Not Specified | 180 ± 22 pg/mL | |

| IL-6 | Human Mononuclear Cells | 0.1 KE/mL | 9 days | Marked Elevation | [4] |

| IL-8 | Human Mononuclear Cells | 0.1 KE/mL | 9 days | Marked Elevation | [4] |

| IL-8 | Human Monocytes | 0.1 KE/mL | Not Specified | 1567 ± 145 pg/mL | |

| IL-12p40 | Human Mononuclear Cells | 0.1 KE/mL | 9 days | Elevated | [4] |

| IFN-γ | Human Mononuclear Cells | 0.1 KE/mL | 9 days | Elevated | [4] |

| IL-12p70 | Human Monocyte-derived DCs | 0.1 KE/mL | 24 hours | > 10,000 pg/mL | |

| IL-10 | Human Monocyte-derived DCs | 0.1 KE/mL | 24 hours | ~1000 pg/mL | |

| IL-6 | HeLa Cells | Not Specified | Not Specified | Significant Elevation | [4] |

| IL-12 (total) | Mouse Bronchoalveolar Lavage Fluid | 10 µ g/mouse (intranasal) | 24 hours | ~20 pg/mL | [4] |

Signaling Pathways in this compound-Induced Cytokine Production

The induction of cytokines by this compound is a complex process involving multiple signaling pathways. The TLR4 signaling cascade is considered a major pathway, leading to the activation of NF-κB and p38 MAPK.[6]

This compound-Induced TLR4 Signaling

The following diagram illustrates the key steps in the this compound-induced TLR4 signaling pathway.

Caption: this compound signaling cascade.

Experimental Protocols

The quantification of this compound-induced cytokines is primarily achieved through Enzyme-Linked Immunosorbent Assay (ELISA) and Intracellular Cytokine Staining (ICS) followed by flow cytometry.

General Workflow for In Vitro Cytokine Induction and Measurement

Caption: General experimental workflow.

Detailed Methodology: ELISA for Cytokine Quantification

This protocol outlines the steps for a sandwich ELISA to measure the concentration of a specific cytokine in cell culture supernatants following this compound stimulation.

Materials:

-

96-well high-binding ELISA plates

-

Capture antibody (specific for the cytokine of interest)

-

Recombinant cytokine standard

-

Detection antibody (biotinylated, specific for the cytokine of interest)

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2N H₂SO₄)

-

Coating buffer, wash buffer, and assay diluent

-

Cell culture supernatants from this compound-stimulated and control cells

-

Microplate reader

Procedure:

-

Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.

-

Blocking: Wash the plate three times with wash buffer. Add 200 µL of assay diluent to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate three times. Prepare serial dilutions of the recombinant cytokine standard. Add 100 µL of standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate four times. Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate four times. Add 100 µL of diluted Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.

-

Substrate Development: Wash the plate five times. Add 100 µL of substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.

-

Stopping the Reaction: Add 50 µL of stop solution to each well.

-

Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the samples.

Detailed Methodology: Intracellular Cytokine Staining (ICS) and Flow Cytometry

This protocol allows for the identification and quantification of cytokine-producing cells at a single-cell level.

Materials:

-

This compound-stimulated and control cells

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD14, CD56)

-

Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α)

-

Fixation/Permeabilization buffer kit

-

Flow cytometry staining buffer

-

Flow cytometer

Procedure:

-

Cell Stimulation: Culture immune cells with this compound for a predetermined duration. For the last 4-6 hours of culture, add a protein transport inhibitor to block cytokine secretion and cause intracellular accumulation.

-

Surface Staining: Harvest the cells and wash with flow cytometry staining buffer. Resuspend the cells in the staining buffer containing the fluorochrome-conjugated antibodies against cell surface markers. Incubate for 20-30 minutes at 4°C in the dark.

-

Fixation: Wash the cells to remove unbound surface antibodies. Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.

-

Permeabilization and Intracellular Staining: Wash the cells and resuspend them in permeabilization buffer containing the fluorochrome-conjugated antibodies against intracellular cytokines. Incubate for 30 minutes at room temperature in the dark.

-

Acquisition: Wash the cells and resuspend them in staining buffer. Acquire the samples on a flow cytometer.

-

Data Analysis: Analyze the flow cytometry data to identify the cell populations of interest based on their surface markers and quantify the percentage of cells within each population that are positive for the intracellular cytokine.

Conclusion

This compound is a potent immunomodulator that induces a robust Th1-biased cytokine response. This activity is central to its therapeutic effects. The understanding of the specific cytokines produced, their quantitative levels, and the underlying signaling pathways is crucial for the rational design of immunotherapeutic strategies and the development of novel drugs. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the immunopharmacological properties of this compound and other immunomodulatory agents.

References

- 1. [Analysis of the immuno-activation mechanism of OK-432--phagocytosis, release of active components and TLR4 signaling] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. anilocus.com [anilocus.com]

- 3. Biological effect of OK-432 (this compound) and possible application to dendritic cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Understanding the response of dendritic cells to activation by streptococcal preparation OK-432 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pivotal role of p38 and NF-kappaB signal pathways in the maturation of human monocyte-derived dendritic cells stimulated by streptococcal agent OK-432 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. OK-432 synergizes with IFN-γ to confer dendritic cells with enhanced antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A role of cytokines in OK-432 injection therapy for cystic lymphangioma: an approach to the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

OK-432: A Deep Dive into its Activation of Dendritic and Natural Killer Cells

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

OK-432, a lyophilized preparation of a low-virulence Su strain of Streptococcus pyogenes treated with penicillin, has been utilized for decades in cancer immunotherapy, particularly in Japan and Taiwan.[1][2] Its therapeutic efficacy is attributed to its potent immunomodulatory properties, primarily its ability to activate key players of both the innate and adaptive immune systems: dendritic cells (DCs) and natural killer (NK) cells.[2][3] This technical guide provides an in-depth analysis of the mechanisms by which OK-432 activates these critical immune cells, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Activation of Dendritic Cells (DCs) by OK-432

OK-432 is a potent inducer of DC maturation, transforming them into effective antigen-presenting cells (APCs) capable of priming robust anti-tumor T-cell responses.[4][5] This activation is characterized by the upregulation of co-stimulatory molecules, the production of pro-inflammatory cytokines, and an enhanced capacity to stimulate T-cell proliferation.[6][7]

Data Presentation: Quantitative Effects of OK-432 on DC Maturation and Function

The following tables summarize the quantitative data from various studies on the effects of OK-432 on dendritic cells.

Table 1: Upregulation of DC Surface Markers by OK-432

| Surface Marker | Treatment | Fold/Percentage Increase (vs. Control/Immature DCs) | Reference |

| CD40 | OK-432 (0.1 KE) | 75% higher Median Fluorescence Intensity (MFI) compared to cytokine cocktail | [6] |

| CD83 | OK-432 | Significantly higher expression compared to unstimulated DCs | [4] |

| CD80 | OK-432 | Lower than cytokine cocktail | [6] |

| CD86 | OK-432 (0.1 KE) | Significant up-regulation compared to immature DC | [6] |

| HLA-DR | OK-432 (0.1 KE) | Significant up-regulation compared to immature DC | [6] |

Table 2: Cytokine and Chemokine Secretion by DCs Stimulated with OK-432

| Cytokine/Chemokine | Concentration (pg/mL) with OK-432 (0.1 KE) | Concentration (pg/mL) with Cytokine Cocktail | Reference |

| IL-12p70 | High concentrations detected | Not detected | [5][6] |

| IL-15 | High concentrations detected | Not specified | [6] |

| IFN-γ | Significantly higher production | Not specified | [4] |

| IL-6 | ~100,000 | ~1,000 | [6] |

| IL-10 | ~100 | ~10 | [6] |

| CCL2 (MCP-1) | ~100,000 | ~10,000 | [6] |

| CCL3 (MIP-1α) | ~10,000 | ~100 | [6] |

| CCL4 (MIP-1β) | ~100,000 | ~1,000 | [6] |

| CXCL10 (IP-10) | ~10,000 | ~100 | [6] |

Note: "KE" (Klinische Einheit) is a unit of activity for OK-432.

Signaling Pathways in OK-432-Mediated DC Activation

OK-432 is recognized by pattern recognition receptors on DCs, primarily Toll-like receptor 4 (TLR4) and its co-receptor MD-2, initiating a signaling cascade that leads to cellular activation.[2][8] This interaction triggers downstream pathways involving nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK), which are crucial for the induction of pro-inflammatory cytokines and the upregulation of maturation markers.[9] Some studies also suggest the involvement of the β(2) integrin system in IL-12 production.[4]

Experimental Protocols

Protocol 1: Generation and Maturation of Monocyte-Derived Dendritic Cells (Mo-DCs)

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.

-

Monocyte Selection: Isolate monocytes from PBMCs by plastic adherence or using CD14 magnetic beads.

-

Differentiation of Immature DCs (iDCs): Culture monocytes for 5-7 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), granulocyte-macrophage colony-stimulating factor (GM-CSF; e.g., 50 ng/mL), and interleukin-4 (IL-4; e.g., 20 ng/mL).

-

DC Maturation: On day 5 or 7, harvest iDCs and stimulate with OK-432 (e.g., 0.1 KE/mL) for 24-48 hours. As a control, a standard cytokine cocktail (e.g., IL-1β, IL-6, TNF-α, and PGE2) can be used.[6]

-

Analysis: Assess DC maturation by flow cytometry for surface markers (CD40, CD80, CD86, CD83, HLA-DR) and analyze cytokine secretion in the supernatant using ELISA or multiplex bead assays.[6]

Activation of Natural Killer (NK) Cells by OK-432

OK-432 significantly enhances the anti-tumor activity of NK cells, a critical component of the innate immune system. This augmentation is achieved through both direct and indirect mechanisms, leading to increased cytotoxicity, proliferation, and expression of activating receptors.[10][11]

Data Presentation: Quantitative Effects of OK-432 on NK Cell Phenotype and Function

The following tables summarize the quantitative data from various studies on the effects of OK-432 on NK cells.

Table 3: Upregulation of NK Cell Surface Markers by OK-432

| Surface Marker | Treatment | Expression Level (Mean ± SD) | Reference |

| CD56+ | With OK-432 | 85.5 ± 0.9 | [10] |

| Without OK-432 | 65.5 ± 0.9 | [10] | |

| CD16+ | With OK-432 | 60.0 ± 0.7 | [10] |

| Without OK-432 | 50.0 ± 0.7 | [10] |

Table 4: Enhancement of NK Cell Cytotoxicity by OK-432

| Effector:Target (E:T) Ratio | Incubation Time | % Cytolysis (With OK-432) | % Cytolysis (Without OK-432) | Reference |

| 20:1 | 4 hours | ~100% | ~100% | [10] |

| 10:1 | 24 hours | ~100% | ~80% | [10] |

| 5:1 | 24 hours | Significantly higher | Lower | [10] |

| 2:1 | 24 hours | Significantly higher | Lower | [10] |

| 1:1 | 24 hours | Significantly higher | Lower | [10] |

Target cells: MDA-MB-231 breast cancer cell line.[10]

Signaling Pathways in OK-432-Mediated NK Cell Activation

OK-432's activation of NK cells is largely indirect, mediated by cytokines produced by other immune cells, particularly DCs and monocytes.[3] OK-432 stimulates these accessory cells to secrete IL-12, IL-15, and IFN-γ.[3][6] IL-12 and IL-15 are potent activators of NK cells, leading to increased expression of the activating receptor NKG2D and cytotoxic granules like perforin (B1180081) and granzymes.[10][12] OK-432 can also upregulate the expression of the IL-2 receptor (CD25) on NK cells, making them more responsive to low concentrations of IL-2.[13]

Experimental Protocols

Protocol 2: Expansion and Activation of NK Cells with OK-432

-

Isolation of PBMCs: Isolate PBMCs from healthy donor blood as described in Protocol 1.

-

NK Cell Culture: Culture PBMCs in a suitable medium (e.g., RPMI-1640 with 10% FBS and IL-2). For the experimental group, add OK-432 (e.g., 0.1 KE/mL) to the culture medium.[10]

-

Expansion: Culture the cells for an extended period (e.g., 14 days), monitoring cell proliferation.[10]

-

Phenotypic Analysis: After the culture period, harvest the cells and analyze the expression of NK cell markers (CD56, CD16) and activating receptors (NKG2D) by flow cytometry.[10][12]

-

Gene Expression Analysis: Isolate RNA from the cultured cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes encoding cytotoxic molecules (e.g., Perforin, Granzyme B).[10]

-

Cytotoxicity Assay: Co-culture the expanded NK cells (effector cells) with a target cancer cell line (e.g., MDA-MB-231) at various effector-to-target (E:T) ratios for different time points (e.g., 4 and 24 hours).[10] Measure target cell lysis using a standard method such as a lactate (B86563) dehydrogenase (LDH) release assay or a chromium-51 (B80572) release assay.[14]

Conclusion

OK-432 is a multifaceted immunomodulator that robustly activates both dendritic cells and natural killer cells, key effectors in anti-tumor immunity. Its ability to induce DC maturation and Th1-polarizing cytokine production, coupled with its enhancement of NK cell cytotoxicity, underscores its potential as a valuable component of cancer immunotherapy strategies. The detailed data and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and harness the immunological properties of OK-432. Further investigation into the synergistic effects of OK-432 with other immunotherapeutic agents, such as checkpoint inhibitors, may pave the way for novel and more effective combination therapies for a range of malignancies.

References

- 1. protaratx.com [protaratx.com]

- 2. Biological effect of OK-432 (picibanil) and possible application to dendritic cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biofargo.com [biofargo.com]

- 4. Dendritic cells stimulated with a bacterial product, OK-432, efficiently induce cytotoxic T lymphocytes specific to tumor rejection peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Maturation of monocyte derived dendritic cells with OK432 boosts IL-12p70 secretion and conveys strong T-cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Maturation of monocyte derived dendritic cells with OK432 boosts IL-12p70 secretion and conveys strong T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effect of dendritic cells activated by OK-432 and pulsed with antigens on cytokine induced killers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. OK-432 synergizes with IFN-γ to confer dendritic cells with enhanced antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. clinmedjournals.org [clinmedjournals.org]

- 11. Augmentation of natural killer (NK) cell activity by a streptococcal preparation, OK-432, in patients with malignant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. clinmedjournals.org [clinmedjournals.org]

- 13. Effective induction of human NK cells with OK-432 and further augmentation of their cytolytic function by rIL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Picibanil (OK-432): A Historical and Technical Overview of its Immunotherapeutic Development

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Historical Development

Mechanism of Action

Picibanil (B1221077) is not a direct cytotoxic agent but rather a biological response modifier that stimulates the host's immune system to target abnormal cells and tissues.[1][6] Its multifaceted mechanism of action involves the activation of various immune cells and the induction of a cascade of cytokines and chemokines.[7][8]

Upon intralesional injection, this compound triggers a localized inflammatory response, attracting and activating key immune cells such as macrophages, dendritic cells, natural killer (NK) cells, and T lymphocytes.[1][7][8] This activation is mediated, at least in part, through the Toll-like receptor 4 (TLR4)-MD2 signaling pathway.[2][9]

The activated immune cells release a plethora of cytokines, including:

-

Tumor Necrosis Factor-alpha (TNF-α): Contributes to the inflammatory response and can induce apoptosis in tumor cells.[7][10]

-

Interleukins (IL-1, IL-6, IL-8, IL-12): These molecules play crucial roles in immune cell differentiation, activation, and trafficking.[7][10][11]

-

Interferon-gamma (IFN-γ): A potent activator of macrophages and NK cells, enhancing their cytotoxic capabilities.[11][12]

This orchestrated immune response leads to several therapeutic effects:

-

Sclerosis and Fibrosis: In the context of lymphangiomas, the induced inflammation and subsequent fibrosis lead to the shrinkage and sclerosis of the abnormal lymphatic vessels.[5][8]

-

Anti-angiogenesis: this compound has been shown to inhibit the formation of new blood vessels, which are essential for the growth of tumors and malformations.[7]

-

Induction of Apoptosis: It can induce programmed cell death in the endothelial cells lining lymphatic vessels and cysts, partly through the Fas/Fas ligand pathway.[7]

-

Enhanced Cytotoxicity: The activation of NK cells and cytotoxic T lymphocytes (CTLs) enhances the body's ability to recognize and eliminate abnormal cells.[7][13]

Caption: this compound's immunotherapeutic mechanism of action.

Preclinical Studies

A substantial body of preclinical research has elucidated the immunological effects of this compound. In vivo and in vitro studies have consistently demonstrated its ability to augment the cytotoxic activity of various immune effector cells.

Key Preclinical Findings:

-

Enhanced Tumor-Infiltrating Lymphocyte (TIL) Cytotoxicity: In vivo administration of this compound to tumor-bearing animals prior to tumor harvest led to a more than 300% increase in the overall number of TILs on day 10 of culture and a marked increase in their cytotoxic activity against tumor targets.[13]

-

Synergistic Effects with IL-2: When combined with recombinant interleukin-2 (B1167480) (rIL-2), this compound demonstrated a synergistic effect on the expansion, cytotoxicity, and phenotypic differentiation of TILs.[14]

-

Activation of NK Cells and Macrophages: this compound has been shown to be a potent activator of NK cells and macrophages, leading to enhanced tumoricidal activity in vitro and in vivo.[6][15]

-

Myelopoietic Effects: Studies have indicated that this compound can stimulate bone marrow replication and differentiation, leading to an earlier reconstitution of bone marrow cellularity after chemotherapy.[6][15]

-

Inhibition of Diabetes in NOD Mice: In a study on nonobese diabetic (NOD) mice, weekly administration of this compound inhibited the development of type I diabetes in all treated mice over a 24-week period, suggesting its potential as an immunomodulator in autoimmune diseases.[16]

Clinical Applications and Efficacy

This compound has been most extensively studied and utilized in the treatment of lymphangiomas and various cancers.

Lymphangiomas

Intralesional injection of this compound has become a first-line treatment option for macrocystic lymphangiomas, particularly in pediatric patients, offering a safe and effective alternative to surgery.[5][17][18]

Table 1: Summary of Clinical Trial Data for this compound in Lymphangioma Treatment

| Study (Year) | Number of Patients | Type of Lymphangioma | Dosage and Administration | Key Efficacy Results |

| Ogita et al. (1986-1992)[17] | 64 | Head and Neck | Intralesional injection | In primary therapy group (n=46): 23 total shrinkage, 8 marked shrinkage. Significant shrinkage in 22 of 24 cystic lesions. |

| Bosi et al. (2005-2010)[5] | 15 | Head and Neck (macrocystic) | 1-3 intracystic injections of 0.2 mg | 8 (53.33%) complete disappearance, 5 (33.33%) marked reduction (>50%), 2 (13.33%) moderate reduction (<50%). |

| Retrospective Study (2002-2006)[19] | 8 infants | Cystic Hygroma | Local injection | Tumor reduction of >50% in 7 of 8 patients. |

| Retrospective Study (2000-2021)[18] | 37 | Head/Neck, Thorax/Abdomen, Extremities | 1-4 injections | 32 (86.4%) had an excellent or good response. |

| Open-Label Study (Protara Therapeutics) | 275 | Lymphatic Malformations | 4 doses approximately 6 weeks apart | 73.1% of patients achieved clinical success (complete or substantial reduction in volume). |

Cancer Therapy

This compound has been evaluated as an immunotherapeutic agent for various cancers, often in combination with chemotherapy or as a standalone treatment to control malignant effusions.

Table 2: Summary of Clinical Trial Data for this compound in Cancer Treatment

| Study (Year) | Cancer Type | Number of Patients | Treatment Regimen | Key Efficacy Results |

| Cervical Cancer Immunotherapy Study Group[20] | Uterine Cervical | 382 | Randomized to OK-432 treatment or control | 3-year recurrence-free rates: 71.9% in the OK-432 group vs. 58.6% in the control group (p < 0.05). |

| Cervical Cancer Immunotherapy Study Group[21] | Uterine Cervical | 382 | Stratified by clinical stage and surgery | Significantly inhibited recurrence in patients with stage II disease, particularly those who underwent surgery. |

| Phase IB Trial[12] | Resected High-Risk Melanoma | 48 | Intradermal administration of 1-20 KE twice weekly for 3 months | Reversed the deficit in IFN-γ production in a dose-dependent manner and mitigated the inhibition of IL-1 production. |

| Gochi et al. (2001)[4] | Gastric Cancer | Not specified | Preoperative intratumoral injection | Showed a prognostic advantage for patients. |

| Watanabe Y. (1984)[4] | Lung Cancer | Not specified | Immunotherapy with OK-432 | Demonstrated clinical value and a significant positive impact on survival. |

Experimental Protocols

While specific, detailed protocols vary between studies, the following provides a generalized overview of methodologies commonly employed in this compound research.

This compound Preparation and Administration

-

Reconstitution: Lyophilized this compound is typically reconstituted with sterile saline or another appropriate diluent to a desired concentration, often expressed in Klinische Einheit (KE). One KE corresponds to 0.1 mg of the dried streptococcal preparation.

-

Administration: For lymphangiomas, direct intralesional injection is the standard route.[5][17] In cancer therapy, it has been administered via various routes, including intramuscular, subcutaneous, intradermal, intratumoral, and intraserosal injections.[2]

In Vitro Immunological Assays

-

Cell Culture: Peripheral blood mononuclear cells (PBMCs), TILs, or specific immune cell subsets are cultured in standard media (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and, where appropriate, growth factors like IL-2.[13][14]

-

Cytotoxicity Assays: The cytotoxic activity of immune cells (e.g., NK cells, TILs) is often measured using a chromium-51 (B80572) release assay, where target tumor cells are labeled with 51Cr, and its release into the supernatant upon cell lysis is quantified.[14]

-

Cytokine Production: The levels of cytokines (e.g., TNF-α, IFN-γ, IL-6) in culture supernatants or patient serum are typically measured using enzyme-linked immunosorbent assays (ELISAs).[11][22]

Caption: Generalized experimental workflow for this compound.

Signaling Pathways

The immunomodulatory effects of this compound are initiated through the recognition of its components by pattern recognition receptors on immune cells, with the TLR4 pathway being a key player.

Caption: Simplified TLR4 signaling pathway activated by this compound.

Conclusion

From its origins as a pioneering anticancer agent in Japan to its current standing as a primary treatment for lymphangiomas, this compound has a rich history as a potent immunotherapeutic agent. Its ability to orchestrate a robust and multifaceted immune response continues to be explored for new therapeutic applications. This guide has provided a comprehensive overview of its development, mechanism, and clinical utility, offering a valuable resource for researchers and professionals in the field of immunotherapy and drug development. The continued study of this compound and similar biological response modifiers holds promise for the future of cancer and immunology-related treatments.

References

- 1. Facebook [cancer.gov]

- 2. ar.iiarjournals.org [ar.iiarjournals.org]

- 3. Strengthening the development of prescription drugs | History of Chugai Pharmaceutical | Understanding Chugai: Our Company and History | About Chugai | CHUGAI PHARMACEUTICAL CO., LTD. [chugai-pharm.co.jp]

- 4. bactherapy.com [bactherapy.com]

- 5. This compound (OK-432) in the treatment of head and neck lymphangiomas in children - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. What is this compound used for? [synapse.patsnap.com]

- 9. Biological effect of OK-432 (this compound) and possible application to dendritic cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. OK-432 therapy for lymphangioma in children: why and how does it work? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A role of cytokines in OK-432 injection therapy for cystic lymphangioma: an approach to the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phase IB trial of this compound (OK-432) as an immunomodulator in patients with resected high-risk melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vivo administration of this compound (OK-432) prior to tumor harvest leads to an enhancement of tumor-infiltrating lymphocyte (TIL) cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synergistic actions of this compound (OK-432) on recombinant interleukin-2 induction of tumor-infiltrating lymphocyte expansion, cytotoxicity, and phenotypic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Streptococcal preparation (OK-432) inhibits development of type I diabetes in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Treatment of lymphangiomas by means of sclerotherapy with OK-432 (this compound®) is safe and effective - A retrospective case series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [Treatment of lymphangiomas with this compound in the first year of life] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Immunotherapy using the streptococcal preparation OK-432 for the treatment of uterine cervical cancer. Cervical Cancer Immunotherapy Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Immunotherapy using the streptococcal preparation OK-432 for the treatment of uterine cervical cancer. Cervical Cancer Immunotherapy Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effect of this compound (OK432) on neutrophil-mediated antitumor activity: implication of monocyte-derived neutrophil-activating factors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Lyophilized Streptococcus pyogenes OK-432 (Picibanil)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the composition, preparation, and immunological activity of OK-432, a lyophilized preparation of Streptococcus pyogenes. Marketed under the name Picibanil, OK-432 is a potent biological response modifier utilized for its immunostimulatory and antineoplastic properties.

Composition of OK-432

OK-432 is a lyophilized formulation derived from the Su strain of Group A Streptococcus pyogenes. The preparation consists of whole bacterial cells that have been rendered non-virulent. The potency of OK-432 is often expressed in "Klinische Einheit" (KE), or clinical units.

Table 1: Quantitative Composition of OK-432 [1]

| Component | Specification | Approximate Cell Count |

| Dried Streptococcus pyogenes (Su strain) | 0.1 mg per 1 KE | 1 x 10⁸ streptococcal cells |

| Benzylpenicillin G Potassium | Used for inactivation | Trace amounts may be present |

Preparation and Manufacturing

The production of OK-432 involves a multi-step process that includes bacterial culture, inactivation, and lyophilization to ensure a stable and effective product.[2][3][4]

Experimental Protocol: Culture of Streptococcus pyogenes Su Strain

The following protocol outlines the general steps for culturing the Su strain of S. pyogenes for OK-432 production.

Materials:

-

Master cell bank of Streptococcus pyogenes Su strain

-

Blood agar (B569324) plates (containing 5% sheep or horse blood)[5]

-

Tryptic soy broth or other suitable liquid culture medium[5]

-

Incubator at 35-37°C[5]

-

Bioreactor for large-scale culture

Procedure:

-

Inoculation: A vial from the master cell bank is used to inoculate a blood agar plate. The plate is incubated at 35-37°C until characteristic beta-hemolytic colonies are observed.[5]

-

Seed Culture: A single colony is picked and inoculated into a small volume of tryptic soy broth. This seed culture is incubated at 35-37°C with gentle agitation.

-

Scale-Up: The seed culture is transferred to a larger volume of liquid medium in a bioreactor. The culture is grown under controlled conditions of temperature (35-37°C) and pH (7.2-7.5) until the desired cell density is reached.[5]

-

Harvesting: The bacterial cells are harvested from the culture medium by centrifugation. The cell pellet is washed with a sterile buffer solution to remove residual media components.

Experimental Protocol: Inactivation of Streptococcus pyogenes

The harvested bacterial cells are treated to eliminate their toxin-producing capacity and render them non-viable while preserving their immunogenic properties.[2][6][7]

Materials:

-

Harvested Streptococcus pyogenes cell suspension

-

Benzylpenicillin G potassium solution

-

Water bath or temperature-controlled vessel

Procedure:

-

Penicillin Treatment: The bacterial cell suspension is incubated with a solution of benzylpenicillin G.[2][6]

-

Heat Treatment: The penicillin-treated suspension is subjected to a specific heat treatment regimen. This involves heating at 37°C for 20 minutes followed by 45°C for 30 minutes. This process has been shown to increase the antitumor activity of the preparation.[2]

-

Washing: After inactivation, the bacterial cells are washed again to remove the penicillin and other reagents.

Experimental Protocol: Lyophilization

Lyophilization (freeze-drying) is a critical step to ensure the long-term stability of the final product.[8]

Materials:

-

Inactivated Streptococcus pyogenes cell suspension

-

Sterile vials and stoppers

-

Lyophilizer

Procedure:

-

Formulation: The inactivated bacterial cells are suspended in a sterile aqueous solution, which may contain cryoprotectants to maintain cell integrity during freezing.

-

Filling and Freezing: The suspension is aseptically filled into sterile vials. The vials are then placed in a lyophilizer and the temperature is lowered to freeze the product.[8]

-

Primary Drying (Sublimation): A vacuum is applied to the chamber, and the shelf temperature is gradually raised. This causes the frozen water to sublimate directly from a solid to a vapor.[8]

-

Secondary Drying (Desorption): The temperature is further raised to remove any residual unfrozen water molecules.[8]

-

Stoppering and Sealing: Once drying is complete, the vials are stoppered under vacuum or an inert gas and sealed to maintain sterility and stability.

The entire process from culture to lyophilization is summarized in the workflow diagram below.

Mechanism of Action: Immunostimulation

OK-432 exerts its therapeutic effects by acting as a potent biological response modifier, stimulating a robust and multi-faceted immune response.[6][9] The primary mechanism involves the activation of the innate and adaptive immune systems.

Toll-like Receptor 4 (TLR4) Signaling

A key initiating event in the immune response to OK-432 is the recognition of its components by Toll-like receptor 4 (TLR4) on antigen-presenting cells such as macrophages and dendritic cells.[10][11] While whole OK-432 bacterial bodies may not directly bind to TLR4, it is hypothesized that phagocytes capture and process OK-432, releasing active components (designated OK-PSA) that then engage the TLR4 signaling pathway.[11]

The diagram below illustrates the proposed TLR4 signaling cascade initiated by OK-432-derived components.

Cytokine Induction and Immune Cell Activation

The activation of the TLR4 pathway leads to the production and secretion of a wide array of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), IL-6, IL-8, IL-12, and Interferon-gamma (IFN-γ).[9][12][13][14]

Table 2: Key Cytokines Induced by OK-432 and Their Functions

| Cytokine | Primary Function in OK-432 Response |

| TNF-α | Induces inflammation, apoptosis of target cells.[9][12] |

| IL-6 | Promotes lymphocyte activation and differentiation.[9][12][13] |

| IL-8 | Chemoattractant for neutrophils.[13][14] |

| IL-12 | Promotes Th1 cell differentiation and IFN-γ production; activates NK cells.[3][13] |

| IFN-γ | Potent activator of macrophages and NK cells; enhances antigen presentation.[3][13][14] |

This cytokine milieu, in turn, activates and recruits various immune effector cells:

-

Natural Killer (NK) Cells: Activated by IL-12 and IFN-γ, NK cells play a crucial role in the direct lysis of tumor cells.[6][9]

-

T Lymphocytes: OK-432 promotes a Th1-dominant immune response, which is critical for cell-mediated immunity against tumors. It enhances the proliferation and activity of cytotoxic T lymphocytes (CTLs).[3][9][12]

-

Macrophages and Dendritic Cells (DCs): These cells are activated through TLR4 signaling and are pivotal in initiating and shaping the adaptive immune response through antigen presentation and cytokine production.[9][10]

Additional Mechanisms

Beyond direct immune stimulation, OK-432 has been reported to:

-

Induce Apoptosis: It can trigger programmed cell death in the endothelial cells lining lymphatic vessels, contributing to the resolution of lymphatic malformations.[9]

-

Inhibit Angiogenesis: By reducing the formation of new blood vessels, OK-432 can limit tumor growth.[9]

Quality Control and Reconstitution

For clinical and research applications, lyophilized OK-432 is reconstituted with a sterile, pyrogen-free saline solution (0.9% NaCl) or phosphate-buffered saline (PBS).[1] The standard concentration for many applications is 0.1 mg (1 KE) reconstituted in 10 mL of saline.[4][15] Reconstituted solutions should be used immediately or stored appropriately to maintain potency.

Table 3: Reconstitution and Storage Recommendations [1]

| Parameter | Recommendation |

| Reconstitution Diluent | Sterile, pyrogen-free 0.9% NaCl or PBS |

| Storage (Lyophilized) | 4°C, stable for up to 24 months |

| Storage (Reconstituted) | Use immediately. Short-term: -20°C. Long-term: -80°C. Avoid repeated freeze-thaw cycles. |

Conclusion

Lyophilized Streptococcus pyogenes OK-432 is a complex biological product whose therapeutic efficacy is derived from its ability to orchestrate a powerful, multi-pronged immune response. A thorough understanding of its composition, manufacturing process, and mechanisms of action is essential for its effective application in both clinical and research settings. This guide provides a foundational technical overview for professionals in the field of drug development and immunology.

References

- 1. benchchem.com [benchchem.com]

- 2. prod-dcd-datasets-public-files-eu-west-1.s3.eu-west-1.amazonaws.com [prod-dcd-datasets-public-files-eu-west-1.s3.eu-west-1.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Review of Streptococcus pyogenes - Article (Preprint v2) by Thualfakar Hayder Hasan Abusaiba et al. | Qeios [qeios.com]

- 6. Facebook [cancer.gov]

- 7. This compound | C16H17N2O4S- | CID 640429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Lyophilization of Parenteral (7/93) | FDA [fda.gov]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. Biological effect of OK-432 (this compound) and possible application to dendritic cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of anticancer host response induced by OK-432, a streptococcal preparation, mediated by phagocytosis and Toll-like receptor 4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. OK-432 therapy for lymphangioma in children: why and how does it work? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A role of cytokines in OK-432 injection therapy for cystic lymphangioma: an approach to the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects and mechanism of OK-432 therapy in various neck cystic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Response to OK-432 sclerotherapy in the treatment of cervical lymphangioma with submucosal extension to the airway - PMC [pmc.ncbi.nlm.nih.gov]

Picibanil (OK-432) and Its Complex Interplay with Angiogenesis in Tumor Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Picibanil (OK-432), a lyophilized preparation of a low-virulence strain of Streptococcus pyogenes, is a potent immunotherapeutic agent with a long history of clinical use, particularly in the treatment of lymphatic malformations and certain cancers. While its anti-tumor effects are well-documented to be primarily mediated through robust activation of the immune system, its specific role in modulating tumor angiogenesis is more complex and appears to be largely indirect. This technical guide synthesizes the available preclinical and clinical data, providing a detailed overview of this compound's mechanisms of action, with a focus on its effects on the tumor vasculature. It has been demonstrated that this compound can inhibit angiogenesis, a critical process for tumor growth and metastasis.[1] This is achieved by inducing a localized inflammatory response, which in turn leads to the release of a cascade of cytokines and the activation of various immune effector cells.[1] These activated immune cells then create a hostile tumor microenvironment that can impede the formation of new blood vessels. Furthermore, this compound has been suggested to directly induce apoptosis in endothelial cells, potentially through the Fas/Fas ligand pathway.[1] However, it is crucial to note that the anti-angiogenic effects of this compound are context-dependent, with some studies in non-cancer models suggesting a pro-angiogenic role under certain conditions. This guide aims to provide a comprehensive resource for researchers by presenting the available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling and logical pathways involved.

Data Presentation: Quantitative Effects of this compound

The direct quantitative effects of this compound on angiogenesis in solid tumor models are not extensively reported in the literature. The majority of quantitative data focuses on its potent immunomodulatory activity, which is believed to be the primary driver of its anti-tumor and, consequently, its indirect anti-angiogenic effects.

Table 1: Immunomodulatory Effects of this compound (OK-432) in Preclinical and Clinical Studies

| Parameter | Model System | Treatment Details | Key Quantitative Finding | Reference |

| Cytokine Induction (IFN-γ) | Human Peripheral Blood Mononuclear Cells (PBMCs) | OK-TX-ppt (a purified form of OK-432) | Significantly higher IFN-γ induction compared to standard OK-432. | [2] |

| Cytokine Induction (IL-12) | Human PBMCs | OK-TX-ppt | Increased levels of IL-12 production. | [2] |

| Cytokine Induction (TNF-α) | Human PBMCs | OK-TX-ppt | Induction of TNF-α. | [2] |

| Cytokine Induction (IL-6) | Human PBMCs | OK-TX-ppt | Induction of IL-6. | [2] |

| Immune Cell Activation (Tumor-Infiltrating Lymphocytes - TILs) | Murine Tumor Model | 100 µg OK-432 administered intravenously 2 days prior to tumor harvest. | >300% increase in overall TIL numbers on day 10 of in vitro culture compared to controls. | [3] |

| Immune Cell Cytotoxicity (TILs) | Murine Tumor Model | 100 µg OK-432 administered intravenously 2 days prior to tumor harvest. | 3-4 times increase in cytotoxic activity of TILs against YAC-1 lymphoma target cells compared to controls. | [3] |

Table 2: Context-Dependent Effects of this compound on Angiogenesis-Related Parameters

| Parameter | Model System | Treatment Details | Key Quantitative Finding | Reference |

| Pro-angiogenic Cytokine Induction (VEGF) | Drainage fluid from mastectomy patients | Intrasurgical application of OK-432 (Sapylin). | Significant increase in VEGF levels in drainage fluid compared to control group. | [4] |

| Pro-angiogenic Cytokine Induction (bFGF) | Drainage fluid from mastectomy patients | Intrasurgical application of OK-432 (Sapylin). | Significant increase in bFGF levels in drainage fluid compared to control group. | [4] |

| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | HUVECs treated with drainage fluids from OK-432-treated mastectomy patients. | Significantly enhanced proliferation of HUVECs compared to cells treated with control drainage fluid. | [4] |

| Endothelial Cell Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | HUVECs treated with drainage fluids from OK-432-treated mastectomy patients. | Significantly enhanced migration of HUVECs compared to cells treated with control drainage fluid. | [4] |

| In Vitro Angiogenesis (Tube Formation) | Human Umbilical Vein Endothelial Cells (HUVECs) | HUVECs treated with drainage fluids from OK-432-treated mastectomy patients. | Significantly enhanced tube formation of HUVECs compared to cells treated with control drainage fluid. | [4] |

Note: The findings in Table 2 highlight a pro-angiogenic effect in a wound-healing context, which contrasts with the proposed anti-angiogenic mechanism in cancer. This underscores the complexity and context-dependency of this compound's actions.

Experimental Protocols

In Vivo Murine Xenograft Model for Assessing Anti-Tumor and Anti-Angiogenic Effects

Objective: To determine the effect of this compound on tumor growth and microvessel density in a murine xenograft model.

Materials:

-

6-8 week old immunodeficient mice (e.g., NOD/SCID or BALB/c nude)

-

Human cancer cell line (e.g., A549 lung carcinoma, MDA-MB-231 breast cancer)

-

This compound (OK-432)

-

Sterile PBS

-

Matrigel

-

Calipers

-

Primary antibody: anti-CD31 (PECAM-1)

-

Secondary antibody: HRP-conjugated anti-rat IgG

-

DAB substrate kit

-

Microscope with imaging software

Procedure:

-

Tumor Cell Implantation:

-